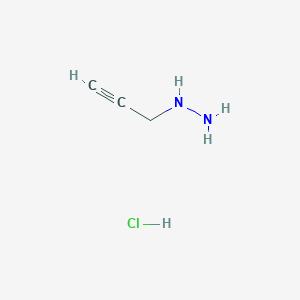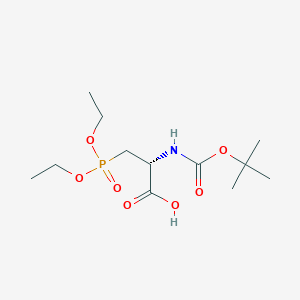
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride
Descripción general
Descripción
“(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” is a chemical compound with the molecular formula C8H22Cl2N2 . It is a structure that includes chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Molecular Structure Analysis
The molecular structure of “(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used to determine the structure of an unknown amine . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .Aplicaciones Científicas De Investigación
Synthesis of Ester Derivatives
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride: has been utilized in the synthesis of ester derivatives. This process involves a single-pot reaction with alkyl acrylates and other reagents in the presence of a catalyst like DABCO . The resulting ester derivatives have potential applications in the production of polymers and plastics, where they can be used as plasticizers or to modify the properties of the material.
Ligand Preparation for Metal Complexes
This compound serves as a ligand in the preparation of metal complexes . These complexes are crucial in catalysis, including processes like hydrogenation and polymerization. The ability to stabilize transition metals in these complexes allows for the exploration of new reactions and potentially more efficient industrial processes.
Chelating Agents
Chelating agents are chemicals that can form multiple bonds with a single metal ion, and (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride can be used to synthesize such agents . These are widely used in water treatment, as they can remove heavy metals from wastewater, and in medicine, where they can be used to treat metal poisoning.
Surfactants
Surfactants are compounds that lower the surface tension between two liquids or a liquid and a solid. The compound can be used to create surfactants that have applications in detergents, emulsifiers, and dispersants .
Stabilizing Agents for Optoelectronic Materials
In the field of optoelectronics, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride has been explored as a stabilizing agent for mixed organic-inorganic lead halide perovskites . These materials are promising for photovoltaic applications due to their high efficiency and potential for use in solar cells.
Analytical Chemistry
In analytical chemistry, (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride is used in chromatography and spectrometry as a standard or reagent to identify and quantify other substances .
Mecanismo De Acción
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine dihydrochloride . For example, the compound’s basicity could cause it to exist primarily as a charged species in acidic environments, which could influence its solubility, stability, and interactions with targets.
Propiedades
IUPAC Name |
N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-10(6-5-9)7-8(2)3;;/h8H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVJAVMBNDMZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)






![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)
